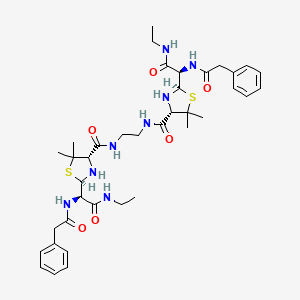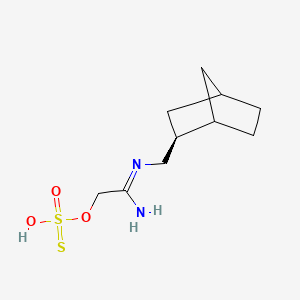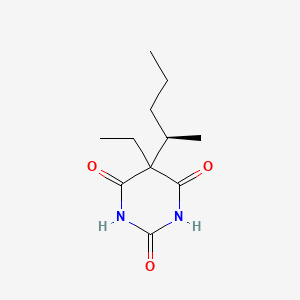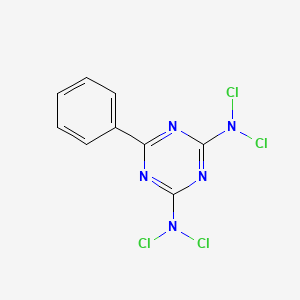
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of four chlorine atoms and a phenyl group attached to the triazine ring.
Preparation Methods
The synthesis of 2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine typically involves the substitution of chlorine atoms by primary amines. One common method involves refluxing a solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . The reaction conditions are carefully controlled to achieve high yields.
Chemical Reactions Analysis
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by different nucleophiles, such as amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of corresponding amines and other by-products.
Scientific Research Applications
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
1,2,4,5-Tetrachloro-3-nitrobenzene: This compound is used as a standard for quantitative analysis by nuclear magnetic resonance and as a fungicide.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds are synthesized through similar substitution reactions and have various applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
34850-87-8 |
|---|---|
Molecular Formula |
C9H5Cl4N5 |
Molecular Weight |
325.0 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H5Cl4N5/c10-17(11)8-14-7(6-4-2-1-3-5-6)15-9(16-8)18(12)13/h1-5H |
InChI Key |
BSRWAEKQHBFSBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N(Cl)Cl)N(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


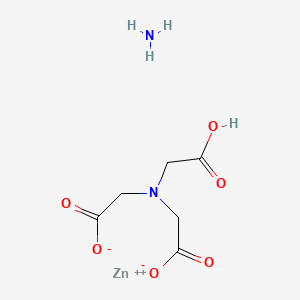


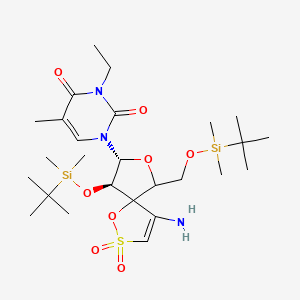
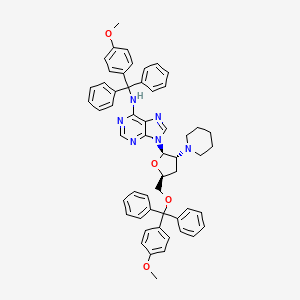

![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)


![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)
